![molecular formula C23H22N2O5 B2444345 2-isopropyl-8-methoxy-3-(4-methoxybenzyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione CAS No. 896853-03-5](/img/structure/B2444345.png)
2-isopropyl-8-methoxy-3-(4-methoxybenzyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione
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Overview
Description
“2-isopropyl-8-methoxy-3-(4-methoxybenzyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione” is a complex organic compound. The name suggests that it contains a chromeno[2,3-d]pyrimidine core, which is a type of heterocyclic compound . It also has methoxy and isopropyl functional groups attached to it .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The chromeno[2,3-d]pyrimidine core would likely form a rigid, planar structure, with the methoxy and isopropyl groups adding complexity to the overall structure .
Chemical Reactions Analysis
The reactivity of this compound would depend on the specific arrangement of its functional groups. The methoxy groups could potentially be involved in reactions with electrophiles, while the isopropyl group could potentially undergo reactions with nucleophiles .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .
Scientific Research Applications
- Drug Discovery : Boron-containing compounds play a crucial role in medicinal chemistry. Researchers have explored the use of this compound in designing novel drugs, especially in cancer therapy .
- Inhibitory Activity : Some derivatives of this compound have shown significant inhibitory activity against specific targets. For instance, compounds 14, 13, and 15 exhibited potent inhibitory effects compared to the control drug sorafenib .
Organic Synthesis and Functionalization
- Borylation Reagents : The compound can serve as a borylation reagent, participating in Suzuki–Miyaura coupling reactions. Its mild reaction conditions and functional group tolerance make it valuable for synthesizing complex organic molecules .
- Selective Borylation : The compound’s unique reactivity allows for selective borylation of unsaturated bonds, which can be useful in designing new synthetic routes .
Structural Motifs and Building Blocks
- Chromeno[2,3-d]pyrimidine Scaffold : The compound’s chromeno[2,3-d]pyrimidine core provides a versatile scaffold for further modification. Researchers can exploit this structure to create diverse libraries of compounds for drug discovery and materials science .
Natural Product Synthesis
- Biosynthetic Precursors : The compound’s structural features resemble those found in natural products. Researchers can use it as a starting point for synthesizing bioactive molecules or understanding biosynthetic pathways .
Pharmacophore Exploration
- Pharmacophore Mapping : By studying the compound’s interactions with biological targets, researchers can identify key pharmacophoric elements. This knowledge aids in designing more potent and selective drugs .
Materials Science and Optoelectronics
Safety and Hazards
Future Directions
properties
IUPAC Name |
8-methoxy-3-[(4-methoxyphenyl)methyl]-2-propan-2-ylchromeno[2,3-d]pyrimidine-4,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O5/c1-13(2)21-24-22-19(20(26)17-10-9-16(29-4)11-18(17)30-22)23(27)25(21)12-14-5-7-15(28-3)8-6-14/h5-11,13H,12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUCKUCAFZBLFNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=C(C(=O)C3=C(O2)C=C(C=C3)OC)C(=O)N1CC4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-isopropyl-8-methoxy-3-(4-methoxybenzyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione |
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